molecular formula C22H21ClN4O4S B11219544 ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate

ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate

Cat. No.: B11219544
M. Wt: 472.9 g/mol
InChI Key: YNIVSYMOZQBKKH-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as Lawesson’s reagent.

    Formation of the Benzoyl Group: The benzoyl group is introduced by reacting the chlorinated quinazolinone with benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the benzoylated intermediate with piperazine under reflux conditions.

    Esterification: The final step involves the esterification of the piperazine intermediate with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, and water.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting bacterial and viral infections.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate can be compared with other quinazolinone derivatives, such as:

    4-(3-(4-Chlorophenyl)ureido)quinazoline: Known for its anticancer properties.

    2-(2-Amino-4-chlorophenyl)-4H-3,1-benzoxazin-4-one: Investigated for its anti-inflammatory and analgesic effects.

    6,7-Dimethoxy-4-(3-(4-morpholinyl)propoxy)quinazoline: Studied for its potential as a kinase inhibitor.

The uniqueness of this compound lies in its specific structural features, such as the presence of the thioxo group and the piperazine ring, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClN4O4S

Molecular Weight

472.9 g/mol

IUPAC Name

ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H21ClN4O4S/c1-2-31-22(30)26-10-8-25(9-11-26)19(28)14-4-3-5-16(12-14)27-20(29)17-7-6-15(23)13-18(17)24-21(27)32/h3-7,12-13H,2,8-11H2,1H3,(H,24,32)

InChI Key

YNIVSYMOZQBKKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

Origin of Product

United States

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